molecular formula C9H8N4O2 B2905700 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole CAS No. 16759-48-1

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B2905700
CAS No.: 16759-48-1
M. Wt: 204.189
InChI Key: KLPAMZUCOYOCSL-UHFFFAOYSA-N
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Description

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form 4-nitrophenylhydrazone. This intermediate is then cyclized using methyl iodide and sodium ethoxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that enhance therapeutic efficacy against various diseases.

  • Key Applications:
    • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties comparable to established medications like diclofenac sodium .
    • Antimicrobial Activity : Several studies have demonstrated that 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole derivatives possess potent antibacterial and antifungal activities against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

In the realm of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices.

  • Case Studies:
    • A study reported that formulations containing this compound demonstrated significant efficacy in controlling pest populations while minimizing environmental impact .

Analytical Chemistry

The compound is employed in analytical methods to detect and quantify nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring and ensuring compliance with environmental regulations.

  • Applications:
    • Utilized in chromatography and spectroscopy techniques to analyze soil and water samples for contaminants .

Material Science

This compound shows promise in material science due to its thermal and mechanical properties. It is being explored for developing advanced materials such as polymers and coatings.

  • Research Findings:
    • Investigations into the incorporation of this compound into polymer matrices have shown improved mechanical strength and thermal stability .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentAnti-inflammatory agents, antimicrobial agentsEffective against Staphylococcus aureus and E. coli
Agricultural ChemistryPesticides and herbicidesSignificant pest control with minimal environmental impact
Analytical ChemistryDetection of nitroaromatic compoundsUseful in pollution monitoring
Material ScienceDevelopment of advanced materialsImproved mechanical strength and thermal stability

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific combination of a triazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Introduction

3-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Triazoles, including this compound, exhibit antibacterial properties primarily through the inhibition of bacterial enzymes such as DNA gyrase. This enzyme is crucial for bacterial DNA replication and transcription. The presence of the triazole ring allows for effective binding to the active site of these enzymes.

Research Findings

A study demonstrated that derivatives of 1,2,4-triazoles showed significant antibacterial activity against various strains of bacteria. For instance:

Compound TypeMIC (µg/mL)Bacterial Strain
N-allyl derivative3.25Mycobacterium smegmatis
Triazole with 4-trichloromethyl5E. coli
Clinafloxacin derivatives0.25MRSA

These results indicate that modifications in the triazole structure can enhance antibacterial efficacy against resistant strains .

Antifungal Activity

Triazoles are also known for their antifungal properties. The compound's ability to disrupt fungal cell membrane synthesis makes it a candidate for antifungal drug development.

Case Studies

In a comparative study of various triazole derivatives:

Compound TypeActivity LevelTarget Organism
3-Methyl-1-(4-nitrophenyl)ModerateCandida albicans
Other triazolesHighAspergillus spp.

The results indicated that while some derivatives exhibited high antifungal activity, this compound showed moderate effects against specific strains .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound was evaluated for its efficacy against liver (HepG2) and breast (MDA-MB-231) cancer cell lines.

Results Summary

Cell LineIC50 (µM)Comparison with Control
HepG224.2Higher than Sorafenib (9.98)
MDA-MB-23116.8Comparable to leading agents

These findings suggest that the compound exhibits promising anticancer potential, particularly against breast cancer cells .

Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-10-6-12(11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPAMZUCOYOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-1-nitrobenzene (0.28 g, 2.0 mmol), 3-methyl-1H-1,2,4-triazole (0.18 g, 2.2 mmol), K2CO3 (0.55 g, 4.0 mmol) and DMF (2 mL) was heated at 70° C. overnight. The reaction mixture was cooled down to room temperature, diluted with water, extracted with EtOAc (3×). The organic solution was dried over anhydrous MgSO4 and concentrated in vacuo to provide a solid. Purification of this material by column chromatography on silica gel (40% EtOAc/hexane) provided 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole as the major product. 1H NMR (CDCl3, 400 MHz) δ 8.59 (s, 1H), 8.39 (d, 2H), 7.88 (d, 2H), 2.53 (s, 3H). Further elution with 65% EtOAc/hexane provided 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole as the minor product. 1H NMR (CDCl3, 400 MHz) δ 8.34 (d, 2H), 7.93 (s, 1H), 7.66 (d, 2H), 2.59 (s, 3H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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